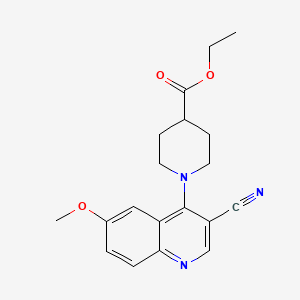
Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a chemical compound used in scientific research. It has potential applications in various fields due to its unique properties. Its versatility makes it a valuable tool for investigating new drug targets and developing innovative therapeutic approaches. The molecular formula of this compound is C19H21N3O2, and it has a molecular weight of 323.39 .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, there are general methods for synthesizing quinoline derivatives. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a piperidine ring via a carboxylate group . The quinoline ring contains a cyano group at the 3-position and a methoxy group at the 6-position .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H21N3O2, and it has a molecular weight of 323.39 . Additional physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Chemical Structure
- The synthesis and chemical characterization of derivatives related to "Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate" have been a subject of interest. For instance, Paronikyan et al. (2016) synthesized diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting the complexity and versatility of quinolinyl piperidine derivatives in chemical synthesis (Paronikyan et al., 2016).
Structure-Activity Relationships
- Research on the antibacterial properties of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids by Koga et al. (1980) demonstrates the significance of structural modifications in quinoline derivatives for enhancing antimicrobial activity (Koga et al., 1980).
Antimicrobial Activity
- A study on the synthesis, characterization, and antimicrobial investigation of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines by Zaki et al. (2021) illustrates the potential of structurally similar compounds to "this compound" in developing new antimicrobial agents (Zaki et al., 2021).
Synthetic Methodologies
- Innovative synthetic methodologies involving compounds with structural features related to "this compound" have been developed to access a wide range of heterocyclic compounds, which are valuable in medicinal chemistry. For example, Nosova et al. (2002) worked on the synthesis of fluorinated derivatives of quinolinecarboxylic acids, expanding the toolbox for the synthesis of complex molecules (Nosova et al., 2002).
Biological Activity
- The exploration of the biological activities of quinoline and piperidine derivatives has led to the discovery of compounds with significant potential. For instance, the work by De Paoli et al. (2013) on the analytical profiles and determination of psychoactive arylcyclohexylamines in biological matrices underscores the importance of these compounds in scientific research, although it also highlights areas beyond the direct application of "this compound" (De Paoli et al., 2013).
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
It’s worth noting that indole derivatives have shown various biologically vital properties, suggesting that this compound may have similar effects .
特性
IUPAC Name |
ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-14(11-20)12-21-17-5-4-15(24-2)10-16(17)18/h4-5,10,12-13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYGOJVFPFUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)
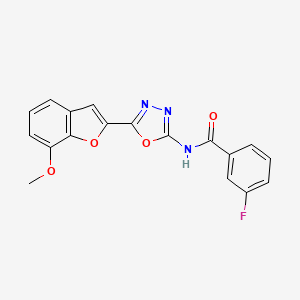

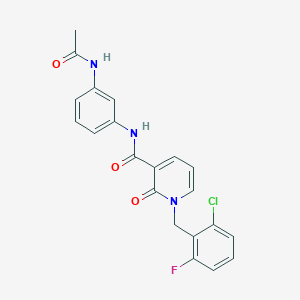



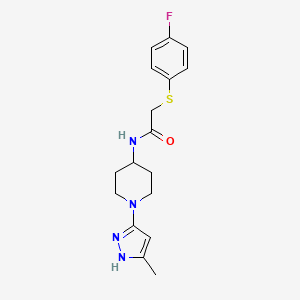
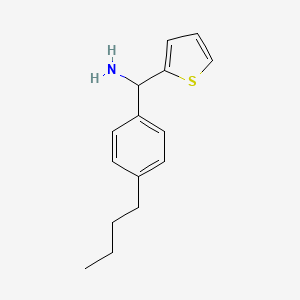
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)
![4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide](/img/structure/B2971060.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)
